molecular formula C17H23NO3 B8389092 Tert-butyl 6-acetyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate

Tert-butyl 6-acetyl-1,2,3,4-tetrahydronaphthalen-1-ylcarbamate

Cat. No. B8389092
M. Wt: 289.4 g/mol
InChI Key: QYFSPGLJKCURNF-UHFFFAOYSA-N
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Patent
US07425631B2

Procedure details

A mixture of [6-(1-hydroxy-ethyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-carbamic acid tert-butyl ester (2.63 g, 9.04 mmol, 1.0 eq) and MnO2 (Aldrich, 10.2 g, 117.5 mmol, 13 eq) in CH2Cl2 (100 mL) was stirred at RT overnight. The mixture was passed through a pad of Celite® and the pad was washed with CH2Cl2 (100 mL×2). The concentration of the filtrate afforded the title compound as a white sticky semi-solid. MS (ESI, pos. ion) m/z: 290 (M+1).
Name
[6-(1-hydroxy-ethyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-carbamic acid tert-butyl ester
Quantity
2.63 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
10.2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:21])[NH:7][CH:8]1[C:17]2[C:12](=[CH:13][C:14]([CH:18]([OH:20])[CH3:19])=[CH:15][CH:16]=2)[CH2:11][CH2:10][CH2:9]1)([CH3:4])([CH3:3])[CH3:2]>C(Cl)Cl.O=[Mn]=O>[C:1]([O:5][C:6](=[O:21])[NH:7][CH:8]1[C:17]2[C:12](=[CH:13][C:14]([C:18](=[O:20])[CH3:19])=[CH:15][CH:16]=2)[CH2:11][CH2:10][CH2:9]1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
[6-(1-hydroxy-ethyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-carbamic acid tert-butyl ester
Quantity
2.63 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1CCCC2=CC(=CC=C12)C(C)O)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10.2 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the pad was washed with CH2Cl2 (100 mL×2)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1CCCC2=CC(=CC=C12)C(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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